molecular formula C13H18Cl2N2O B2648337 2-(4-Chlorophenyl)-1-(1,4-diazepan-1-yl)ethan-1-one hydrochloride CAS No. 1225290-82-3

2-(4-Chlorophenyl)-1-(1,4-diazepan-1-yl)ethan-1-one hydrochloride

Cat. No. B2648337
CAS RN: 1225290-82-3
M. Wt: 289.2
InChI Key: AQZXUUHBFCPNJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenyl)-1-(1,4-diazepan-1-yl)ethan-1-one hydrochloride, also known as 4-chloro-1-diazepan-1-yl-2-phenylethanone hydrochloride, is a synthetic compound that has been studied for its potential therapeutic applications. It has been studied in a variety of scientific disciplines, including pharmacology, toxicology, and biochemistry. It is believed to have a wide range of physiological effects on the body, and has been studied for its potential therapeutic applications.

Scientific Research Applications

Atropisomerism and Stereochemistry

Research on derivatives of 1,4-diazepine, such as etizolam, has provided insights into atropisomerism, a phenomenon where compounds with certain stereochemical configurations exhibit distinct physical and chemical properties. This aspect of stereochemistry is crucial for understanding the behavior of molecules that contain a 1,4-diazepan-1-yl group, as it affects their biological activity and interaction with biological receptors. Marubayashi et al. (1992) explored the stereochemical characteristics of 1,4-diazepine derivatives, highlighting the importance of understanding molecular orientation in drug design and synthesis (Marubayashi, Ogawa, Moriwaki, & Haratake, 1992).

Vibrational Spectroscopy and Quantum Mechanical Studies

Vibrational spectroscopy, alongside quantum mechanical studies, has been used to examine the structural and electronic properties of chlorophenyl-containing compounds. Kuruvilla et al. (2018) conducted a comprehensive study using FT-IR and FT-Raman techniques to analyze the vibrational spectra of a compound structurally similar to 2-(4-Chlorophenyl)-1-(1,4-diazepan-1-yl)ethan-1-one hydrochloride. These techniques, combined with density functional theory, help in understanding the molecular geometry, vibrational modes, and potential biological activity of such compounds (Kuruvilla, Prasana, Muthu, & George, 2018).

Anticancer Activity

A significant area of application for 1,4-diazepan-1-yl derivatives is in the development of anticancer agents. Asong et al. (2019) discovered that compounds similar to 2-(4-Chlorophenyl)-1-(1,4-diazepan-1-yl)ethan-1-one hydrochloride exhibit selective toxicity towards cancer cells, demonstrating potential as anticancer drugs. These findings underscore the importance of sigma-2 receptor ligands in targeting solid tumors and their role in cancer therapy (Asong, Zhu, Bricker, Andey, Amissah, Lamango, & Ablordeppey, 2019).

Environmental Applications

The structural motifs found in 2-(4-Chlorophenyl)-1-(1,4-diazepan-1-yl)ethan-1-one hydrochloride and its derivatives also have implications in environmental science. For example, Jeffers et al. (1989) investigated the hydrolysis rate constants of chlorinated compounds, which is relevant for understanding the environmental fate and degradation of such chemicals. Knowledge of hydrolysis rates helps in assessing the persistence and potential toxicity of chlorophenyl compounds in the environment (Jeffers, Ward, Woytowitch, & Wolfe, 1989).

properties

IUPAC Name

2-(4-chlorophenyl)-1-(1,4-diazepan-1-yl)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O.ClH/c14-12-4-2-11(3-5-12)10-13(17)16-8-1-6-15-7-9-16;/h2-5,15H,1,6-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZXUUHBFCPNJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C(=O)CC2=CC=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-1-(1,4-diazepan-1-yl)ethan-1-one hydrochloride

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